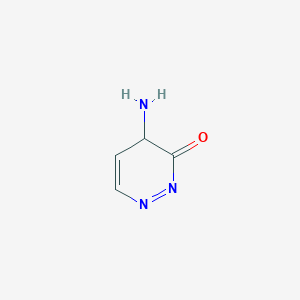

4-amino-4H-pyridazin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

4-amino-4H-pyridazin-3-one |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-3H,5H2 |

InChI Key |

FYRKMSPWIQAJMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=O)C1N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 4h Pyridazin 3 One and Its Derivatives

General Synthetic Strategies for Pyridazinone Ring Systems

The construction of the pyridazinone ring is a cornerstone of synthesizing a wide array of derivatives. Several classical and modern synthetic methods have been developed to efficiently create this heterocyclic scaffold.

Reactions of Hydrazine (B178648) with 1,4-Dicarbonyl Compounds

A foundational and widely employed method for the synthesis of the pyridazine (B1198779) ring, the parent structure of pyridazinones, involves the condensation reaction between hydrazine or its derivatives and 1,4-dicarbonyl compounds. This approach is versatile, allowing for the preparation of a variety of substituted pyridazines. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

The nature of the 1,4-dicarbonyl compound is crucial. Both saturated and α,β-unsaturated 1,4-dicarbonyl compounds can be utilized. The use of α,β-unsaturated 1,4-dicarbonyl compounds directly yields the pyridazine ring, while saturated 1,4-dicarbonyls require a subsequent oxidation step to achieve the aromatic system.

| 1,4-Dicarbonyl Type | Reactant | Product | Key Features |

| α,β-Unsaturated | Hydrazine | Pyridazine | Direct formation of the aromatic ring. |

| Saturated | Hydrazine | Dihydropyridazine | Requires a subsequent oxidation step. |

This method's adaptability allows for the introduction of various substituents onto the pyridazine core by choosing appropriately substituted 1,4-dicarbonyl precursors.

Synthesis via Active Methylene (B1212753) Compounds and Hydrazones

An alternative and highly effective strategy for constructing the pyridazinone ring involves the reaction of compounds possessing an active methylene group with hydrazones. This method is particularly useful for the synthesis of pyridazin-3(2H)-ones. The active methylene compound provides a two-carbon unit that cyclizes with the hydrazone moiety.

The reaction typically involves the monohydrazones of 1,2-dicarbonyl compounds reacting with esters or nitriles that have a reactive α-methylene group. This pathway is advantageous as it allows for the synthesis of 4-acyl pyridazinones, which are not readily accessible through other routes. The use of arylhydrazones of 1,2-dicarbonyl compounds leads to the formation of N-arylpyridazinones.

Utility of Enaminone Intermediates in Pyridazinone Formation

Enaminones have emerged as versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. Their reaction with diazonium salts provides a pathway to various nitrogen-containing heterocycles, including pyridazinium salts.

The process can be a one-pot reaction where the enaminone reacts with two equivalents of a diazonium salt. Alternatively, a two-step process can be employed, involving the isolation of an intermediate azo-coupled enaminone. This intermediate then undergoes further reaction and cyclization to form the pyridazinium ring system. This methodology offers a route to substituted bicyclic pyridazinium salts.

Application of Isoxazole (B147169) Precursors in Pyridazinone Synthesis

The ring transformation of isoxazole derivatives presents a modern and elegant approach to the synthesis of various heterocyclic systems, including 4-aminopyridazinones. This strategy often involves the reductive cleavage of the isoxazole ring, followed by cyclization to form the desired pyridazinone core.

A notable application of this method is the synthesis of 4-amino-5-acetyl pyridazinone derivatives. This is achieved through the reductive cleavage of an isoxazolopyridazine intermediate. The resulting 4-amino pyridazinone can then be further functionalized. For instance, a subsequent coupling reaction with an appropriate aryl boronic acid can introduce substituents at different positions of the pyridazinone ring. This pathway highlights the utility of isoxazoles as valuable synthons for constructing complex pyridazinone structures. nih.govsemanticscholar.org

Specific Synthetic Routes to 4-Amino-4H-pyridazin-3-one Core

While general methods provide access to the broader class of pyridazinones, specific strategies are required to introduce the 4-amino functionality.

Synthetic Pathways involving 3-Oxo-2-arylhydrazonopropanals

A key synthetic precursor for pyridazinone derivatives is the 3-oxo-2-arylhydrazonopropanal moiety. The condensation of these compounds with active methylene reagents provides a direct route to the pyridazinone ring system. mdpi.comnih.gov

Specifically, research has shown that 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal undergoes condensation with various active methylene compounds to yield pyridazinone derivatives. nih.gov The nature of the active methylene reagent and the reaction conditions can influence the final product. For instance, the reaction with ethyl cyanoacetate (B8463686) can lead to the formation of a pyridazinone ring. mdpi.comnih.gov While the direct synthesis of this compound from this specific reaction has not been explicitly detailed in the reviewed literature, the formation of the pyridazinone core through this pathway is well-established. The introduction of the 4-amino group could potentially be achieved through subsequent functional group transformations or by utilizing a different active methylene compound that carries a protected amino group.

The reaction of 3-oxo-2-arylhydrazones with active methylene nitriles has been shown to be efficient, with high yields of the corresponding pyridazinone derivatives. eurjchem.comeurjchem.com The versatility of this approach lies in the ability to vary the substituents on both the arylhydrazono and the active methylene components, allowing for the synthesis of a diverse library of pyridazinone compounds.

| 3-Oxo-2-arylhydrazonopropanal | Active Methylene Reagent | Resulting Heterocycle |

| 3-Oxo-2-(phenylhydrazono)-3-p-tolylpropanal | Ethyl Cyanoacetate | Pyridazinone derivative |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl Cyanoacetate | Arylazonicotinate or Pyridopyridocinnoline |

| Functionally substituted 3-oxo-2-arylhydrazones | Active Methylene Nitriles | Dihydropyridazine-3-carboxylate |

This synthetic strategy underscores the importance of 3-oxo-2-arylhydrazonopropanals as versatile precursors for the construction of the pyridazinone scaffold, providing a viable pathway towards the synthesis of this compound and its derivatives.

Functionalization and Derivatization Approaches at the 4-Amino Position

The 4-amino group of the pyridazin-3-one scaffold is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. Strategic functionalization at this position, as well as on the core ring structure, is crucial for tuning the molecule's physicochemical and biological properties. Methodologies include acylation, coupling reactions, and alkylation of the pyridazinone nitrogen atoms.

Acylation Reactions of the 4-Amino Group

Acylation of the 4-amino group is a direct method to introduce a variety of substituents. This transformation converts the primary amino group into an amide, which can alter the compound's electronic and steric profile. One documented approach involves reacting a pyridazinone intermediate with thionyl chloride and an appropriate amine to yield the final acylated products. semanticscholar.org This method is effective for creating amide derivatives from precursor molecules. semanticscholar.org

Table 1: Examples of Acylation in Pyridazinone Synthesis

| Reaction Type | Key Reagents | Purpose | Reference |

|---|---|---|---|

| Amide Formation | Thionyl chloride, appropriate amine | Direct acylation of a pyridazinone intermediate to form final amide derivatives. | semanticscholar.org |

| Friedel-Crafts Acylation | Aromatic compound, succinic anhydride, aluminum chloride | Synthesis of γ-ketoacid precursors for the pyridazinone core. | biomedpharmajournal.org |

Coupling Reactions for Diverse Substitutions

Palladium-catalyzed cross-coupling reactions are a highly effective and widely used method for introducing a wide range of substituents onto the pyridazinone core. researchgate.net These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a prominent example of such transformations. nih.gov

In the context of pyridazinone derivatization, coupling reactions have been employed to introduce aryl groups. core.ac.ukuel.ac.uk One specific method involves the reaction of a pyridazinone derivative with an appropriate aryl boronic acid in the presence of dry cupric acetate (B1210297) and triethylamine (B128534) in anhydrous dichloromethane. core.ac.ukuel.ac.ukresearchgate.net This approach has been used to synthesize various final products. core.ac.ukuel.ac.uk For instance, 4-amino-5-acetyl pyridazinone derivatives have been successfully coupled with 3-chlorophenylboronic acid. core.ac.uk While palladium is the most common catalyst for Suzuki reactions, the use of copper catalysts presents an alternative pathway for these transformations. nih.govcore.ac.ukuel.ac.uk The choice of catalyst, such as Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ and phosphine (B1218219) ligands, can be optimized to achieve high yields, even on a large scale. nih.govresearchgate.net

Table 2: Coupling Reactions for Pyridazinone Derivatization

| Reaction Name | Key Reagents | Catalyst System | Substituent Introduced | Reference |

|---|---|---|---|---|

| Copper-mediated Coupling | Aryl boronic acid, triethylamine | Cupric acetate | Aryl groups | core.ac.ukuel.ac.ukresearchgate.net |

| Suzuki Cross-Coupling | Arylboronic acids | Pd(PPh₃)₄ | Aryl groups | researchgate.net |

| Palladium-mediated Cross-Coupling | 2-bromo-isonicotinonitrile | Pd₂(dba)₃, Xantphos | Isonicotinonitrile group | nih.gov |

Alkylation Reactions of Pyridazinone Scaffolds

A common procedure involves the alkylation of pyridazinone intermediates with alkyl halides in a suitable solvent. core.ac.ukuel.ac.uk For example, compounds have been alkylated with ethyl bromide in anhydrous dimethylformamide (DMF) to yield N-1 alkylated final products. core.ac.ukuel.ac.uk Similarly, N-alkylation at the second position of the pyridazinone ring has been achieved by treating the scaffold with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in acetone. nih.govnih.gov These reactions introduce ester-containing side chains that can be further modified, for instance, by reaction with hydrazine hydrate (B1144303) to generate corresponding acid hydrazides. nih.gov

Table 3: N-Alkylation Reactions of the Pyridazinone Core

| Alkylation Site | Alkylating Agent | Reaction Conditions | Purpose | Reference |

|---|---|---|---|---|

| N-1 Position | Ethyl bromide | Anhydrous DMF | Introduce ethyl group at N-1. | core.ac.ukuel.ac.uk |

| N-2 Position | Ethyl chloroacetate | - | Introduce an ester side chain at N-2. | nih.gov |

| N-2 Position | Ethyl bromoacetate | K₂CO₃, acetone | Introduce an ester side chain for further functionalization. | nih.gov |

Green Chemistry Considerations in Pyridazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to promote sustainability and reduce environmental impact. mdpi.com These approaches focus on shorter reaction times, higher yields, the use of safer solvents, and the reduction of waste. rasayanjournal.co.in For the synthesis of pyridazinones and related heterocyclic compounds, several environmentally benign methodologies have been developed. researchgate.net

Key green chemistry techniques applicable to pyridazinone synthesis include:

Microwave-Assisted Synthesis : Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. mdpi.comrasayanjournal.co.in This technique has been successfully used for the synthesis of thieno[3,4-d]pyridazinones in excellent yield without the need for volatile organic solvents. researchgate.net

Ultrasound Irradiation : Sonication is another energy-efficient method that can promote chemical reactions. rasayanjournal.co.in It has been employed in the synthesis of thieno[3,4-d]pyridazinones and in multicomponent reactions to produce pyridazinones. researchgate.net

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single pot to form a final product, which increases efficiency and reduces waste from intermediate purification steps. rasayanjournal.co.in An ultrasound-promoted MCR has been reported for synthesizing pyridazinones. researchgate.net

Use of Recyclable Catalysts and Greener Solvents : The use of recyclable catalysts, such as the ionic liquid 1-butyl-3-methylimidazolium bromochloroaluminate, aligns with green chemistry principles due to its reusability, operational simplicity, and low toxicity. researchgate.net Performing reactions in environmentally benign solvents like water/ethanol mixtures or under solvent-free conditions further minimizes the environmental footprint. mdpi.comrasayanjournal.co.inresearchgate.net

These sustainable methods offer significant advantages over traditional synthetic routes by being more economically and environmentally feasible. researchgate.netrasayanjournal.co.in

Table 4: Green Chemistry Techniques in Heterocyclic Synthesis

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Shorter reaction times, energy efficiency, often solvent-free. | researchgate.netmdpi.com |

| Ultrasound-Promoted Synthesis | Application of ultrasonic waves to facilitate reactions. | Shorter reaction times, high yields. | researchgate.netrasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | Higher efficiency, reduced waste, simpler workup. | researchgate.netrasayanjournal.co.in |

| Recyclable Catalysts | Use of catalysts that can be recovered and reused, such as ionic liquids. | Reduced cost and waste, environmental compatibility. | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 4h Pyridazin 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-amino-4H-pyridazin-3-one derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of these molecules.

In ¹H NMR spectra of this compound derivatives, the chemical shifts (δ) of the protons provide crucial information about their electronic environment. For instance, protons attached to the pyridazinone ring typically appear in the aromatic region of the spectrum. The amino group protons often present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The coupling constants (J) between adjacent protons are also vital for establishing connectivity within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridazinone ring are characteristic, with the carbonyl carbon (C=O) typically resonating at a significantly downfield position. The carbon atoms attached to the nitrogen and amino groups also exhibit distinct chemical shifts. Spectrometers operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C are commonly used for these analyses, with deuterated solvents like DMSO-d₆ or CDCl₃ serving as the medium. mdpi.comiucr.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NH₂ | 7.65 (s, 2H) | - |

| Ar-H | 7.35-7.51 (m, 5H) | 125.85, 127.99, 128.82 |

| Pyridazinone-H | 7.88 (s, 1H) | 110.42, 141.63, 141.99 |

| C=O | - | 155.53 |

| C-NH₂ | - | 143.12 |

| CH₃ | 2.21 (s, 3H) | 20.24 |

| CONH₂ | - | 167.39 |

Note: The data presented is a representative example for a substituted 4-amino-5-methyl-6-phenyl-2H-pyridazin-3-one derivative and may vary depending on the specific substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the gentle ionization of the molecules, typically resulting in the formation of a protonated molecular ion [M+H]⁺. semanticscholar.org The detection of this ion allows for the accurate determination of the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. While detailed fragmentation studies for this compound derivatives are not extensively reported, tandem mass spectrometry (MS/MS) experiments could be employed to induce fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the different structural motifs within the molecule, further confirming its identity. The fragmentation patterns would likely involve cleavages of the substituent groups from the pyridazinone core and potentially ring fragmentation under higher energy conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural features.

The amino group (NH₂) gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the pyridazinone ring typically shows a strong absorption band in the range of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the ring. Other characteristic bands include C-H stretching vibrations for aromatic and aliphatic moieties, and C=C and C-N stretching vibrations within the heterocyclic ring. The presence and position of these absorption bands provide a spectroscopic fingerprint for the molecule, aiding in its identification and characterization. growingscience.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique, when applicable, provides a complete picture of the molecular geometry, including bond lengths, bond angles, and torsional angles.

Table 3: Representative Crystallographic Data for a Substituted Pyridazin-3(2H)-one Derivative

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄ClN₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.983 (2) |

| b (Å) | 10.279 (2) |

| c (Å) | 13.987 (3) |

| β (°) | 99.18 (3) |

| Volume (ų) | 1558.1 (5) |

| Z | 4 |

Note: The data is for 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one and serves as an illustrative example for a related pyridazinone derivative. iucr.org

Chemical Reactivity and Transformation Mechanisms of 4 Amino 4h Pyridazin 3 One

Reaction Mechanisms involving the Pyridazinone Ring System

The pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms. The reactivity of this ring system in 4-amino-4H-pyridazin-3-one is influenced by the presence of the amino group and the keto functionality. The pyridazinone nucleus can undergo keto-enol tautomerism, which plays a role in its reactivity nih.gov. The presence of nitrogen atoms and the carbonyl group can facilitate protonation reactions and the formation of hydrogen bonds, influencing the molecule's pharmacological properties nih.gov.

The pyridazinone ring is generally susceptible to nucleophilic attack, and unlike pyridine (B92270), the preferred sites for nucleophilic attack on the unsubstituted pyridazine (B1198779) ring are the C4 and C5 positions thieme-connect.de. However, the substitution pattern, particularly the presence of the 4-amino group, will modulate this reactivity.

While specific mechanistic studies on this compound are not extensively detailed in the provided literature, the general reactivity of pyridazinone derivatives suggests that they can participate in cycloaddition reactions. For instance, the α,β-unsaturated ketone moiety within the pyridazinone ring can act as a dienophile in hetero-Diels-Alder reactions nih.gov.

Transformations of the 4-Amino Functionality

The 4-amino group in this compound is a versatile functional handle that can undergo a range of chemical modifications. These transformations are crucial for the synthesis of diverse derivatives with potential biological activities.

One common transformation is acylation . The amino group can be acylated using anhydrides in pyridine to yield the corresponding acetamido derivatives nih.gov. For example, starting from a substituted 4-aminopyridazinone, treatment with an appropriate anhydride in a sealed vessel leads to the formation of the N-acylated product nih.gov.

Another important reaction is the formation of urea derivatives . The 4-amino group can be converted into a ureido group by treatment with triphosgene and subsequently with ammonia nih.gov. This transformation introduces a new functional group with different hydrogen bonding capabilities.

Furthermore, the amino group can be introduced onto the pyridazinone ring system through the reduction of a nitro group or by reaction with hydrazine (B178648) hydrate (B1144303) at high temperatures nih.gov. Once installed, this amino functionality can be further modified, for instance, by alkylation with reagents like methyl iodide nih.gov.

A key reaction of amino-heterocycles is diazotization . While not directly documented for this compound, the closely related 3-aminopyridazine derivatives can be diazotized to form stable diazonium salts. These diazonium salts are valuable intermediates for further transformations, such as "ring switching" reactions to form 1,2,3-triazoles or dediazonation to yield unsubstituted pyridazinones semanticscholar.org.

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acetic anhydride, pyridine, sealed vessel | 4-Acetamidopyridazin-3(2H)-one derivative |

| Urea Formation | Triphosgene, sodium acetate (B1210297), THF; then ammonia | 4-Ureidopyridazin-3(2H)-one derivative |

| N-Alkylation | Methyl iodide | 4-(Methylamino)pyridazin-3(2H)-one derivative |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with the pyridazinone ring, can participate in cyclization and annulation reactions to construct bicyclic and polycyclic structures.

A prominent class of fused heterocycles synthesized from amino-azine precursors are the azolo[1,5-a]pyrimidines. The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents nih.gov. In this reaction, the amino group of the pyrazole acts as a nucleophile, attacking a carbonyl group, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring nih.gov.

While direct synthesis from this compound is not explicitly detailed, analogous cyclocondensation reactions are well-established for other amino-heterocycles. For example, 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo cyclocondensation with α-acetyl-γ-butyrolactone to afford more complex fused systems ias.ac.in. The general strategy involves the reaction of an amino-heterocycle with a 1,3-dielectrophilic species to construct the pyrimidine ring.

| Starting Material | Reagent | Fused Product |

| 5-Aminopyrazole derivative | β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine |

| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | α-Acetyl-γ-butyrolactone | Pyrazolo-pyrido-pyrimidine |

The pyridazinone moiety can be incorporated into various other annulated systems through different synthetic strategies. One approach involves the construction of the pyridazinone ring onto an existing cyclic system. For instance, tricyclic benzocycloalkylpyridazine-3(2H)ones can be synthesized from appropriate bicyclic γ-ketoacids and hydrazine, followed by oxidation nih.gov.

Furthermore, transformations of substituents on the pyridazinone ring can lead to the formation of fused systems. For example, reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid yields lactams, forming a new fused ring mdpi.com.

Another strategy involves the cyclization of pyridazine derivatives to form fused pyrazolo rings. The ketones derived from 5-aminopyridazin-4-yl aryl ketones can be cyclized with N,N-dinucleophilic reagents to produce 3-aryl-5-chloro-1H-pyrazolo[3,4-c]pyridazines researchgate.net.

| Starting Material Type | Reaction | Fused System |

| Bicyclic γ-ketoacid | Hydrazine, then oxidation | Tricyclic benzocycloalkylpyridazinone |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate ester | Fe, Acetic acid | Fused lactam |

| 5-Aminopyridazin-4-yl aryl ketone derivative | N,N-Dinucleophilic reagent | Pyrazolo[3,4-c]pyridazine |

Structure Activity Relationship Sar Studies of 4 Amino 4h Pyridazin 3 One Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 4-amino-4H-pyridazin-3-one derivatives is profoundly influenced by the nature and position of substituents on both the pyridazinone ring and the 4-amino group. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.

Role of Substitutions at the 4-Amino and Pyridazinone Ring Positions

Substitutions at the 4-amino group and various positions of the pyridazinone ring have been shown to be critical for modulating the biological activity of this class of compounds.

The 4-amino group serves as a key interaction point and a site for introducing diverse functionalities. For instance, in a series of 4-amino-5-acyl-6-aryl-3(2H)pyridazinones, the presence of a 4-amino group was found to be crucial for anti-inflammatory activity. While the corresponding 4-nitro derivatives showed good in vitro antiplatelet activity, the 4-amino compounds, though weaker in vitro, exhibited significant ex vivo antiplatelet and in vivo anti-inflammatory effects. nih.gov This suggests that the 4-amino group may play a role in the in vivo metabolic activation or interaction with the biological target.

Acylation of the 4-amino group has also been explored. The introduction of an acetyl group at the 4-amino position can influence the molecule's interaction with its target. SAR studies have indicated that the nature of the substituent at the 4-position is a primary determinant of activity. nih.gov

Substitutions on the pyridazinone ring itself, particularly at the C5 and C6 positions, have a profound impact on the biological profile. In the aforementioned series of 4-amino-5-acyl-6-aryl-3(2H)pyridazinones, the presence of an acetyl group at the C5 position was identified as a key requirement for antiaggregating activity. nih.gov Furthermore, the nature of the aryl group at the C6 position can significantly modulate potency. For example, in a series of vasorelaxant pyridazin-3-one derivatives, compounds with a nitro-substituted phenyl ring at the C6 position showed superior activity compared to those with unsubstituted phenyl or methyl-substituted phenyl rings.

| Compound ID | 4-Position Substituent | 5-Position Substituent | 6-Position Substituent | Biological Activity |

| Series 1 | -NO2 | -COCH3 | Aryl | Good in vitro antiplatelet activity |

| Series 2 | -NH2 | -COCH3 | Aryl | Significant ex vivo antiplatelet and in vivo anti-inflammatory activity |

| Series 3 | -NH2 | -H | p-nitrophenyl | Superior vasorelaxant activity |

| Series 4 | -NH2 | -H | Phenyl | Moderate vasorelaxant activity |

| Series 5 | -NH2 | -H | p-methylphenyl | Lower vasorelaxant activity |

Influence of Cyclic and Acyclic Amine Moieties

The incorporation of cyclic and acyclic amine moieties, often at the C4 or N2 positions of the pyridazinone ring, is a common strategy to explore the chemical space and improve biological activity. These groups can influence solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for drug-target interactions.

In the development of glucan synthase inhibitors, a series of pyridazinone analogs featuring a piperazine (B1678402) ring at the C5 position were investigated. nih.gov The substitution on the distal nitrogen of the piperazine was found to be crucial for activity. This highlights the importance of the cyclic amine as a linker to introduce further diversity.

Another study on pyridazin-3-one derivatives as vasorelaxant agents explored the introduction of a morpholine (B109124) moiety. The compound 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one was found to exhibit more potent antihypertensive activity than the reference drug hydralazine, demonstrating the beneficial effect of the cyclic morpholine group.

While direct comparative studies between cyclic and acyclic amine moieties at the 4-amino position of this compound are limited in the provided search results, the frequent and successful incorporation of cyclic amines like piperazine and morpholine in various pyridazinone derivatives suggests their importance in establishing favorable interactions with biological targets. The constrained conformation of cyclic amines compared to their acyclic counterparts can lead to higher binding affinity and selectivity.

Effects of Aromatic and Heteroaromatic Ring Incorporations

The introduction of aromatic and heteroaromatic rings is a cornerstone of medicinal chemistry, and in the context of this compound derivatives, it has led to the discovery of compounds with a wide range of biological activities. These rings can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, thereby enhancing binding affinity to target proteins.

The presence of a phenyl group, typically at the C6 position of the pyridazinone ring, is a common feature in many biologically active derivatives. In a study of 4-amino-5-acyl-6-aryl-3(2H)pyridazinones, the aryl group at C6 was essential for their anti-inflammatory and antiplatelet activities. nih.gov The electronic nature of substituents on this phenyl ring can further fine-tune the activity. As mentioned earlier, electron-withdrawing groups like a nitro substituent on the C6-phenyl ring of certain pyridazinone derivatives led to superior vasorelaxant activity compared to electron-donating or unsubstituted phenyl rings.

The indole (B1671886) nucleus is a well-known pharmacophore found in numerous natural and synthetic bioactive compounds. Its incorporation into the pyridazinone scaffold has yielded promising results. A study on pyridazinone derivatives bearing an indole moiety at the C4 position identified them as potential phosphodiesterase type 4 (PDE4) inhibitors with anti-inflammatory activity. tandfonline.comnih.gov The planarity of the pyridazinone ring in these compounds, compared to their dihydropyridazinone counterparts, was found to be crucial for better interaction with the active site of the enzyme. nih.gov Specifically, a compound functionalized with a 5-methoxyindole (B15748) moiety exhibited significant inhibition of PDE4B. nih.gov

The triazole ring is another important heteroaromatic system that has been successfully incorporated into pyridazinone derivatives. The conjugation of a 1,2,4-triazole (B32235) ring with a 4,5-dihydropyridazin-3(2H)-one core resulted in a compound with significant blood pressure-lowering effects. In a different study, pyridazin-3-one derivatives tethered with a 4-substituted thiosemicarbazide, which were then cyclized to form a 1,2,4-triazole ring, showed potent vasorelaxant activities.

| Aromatic/Heteroaromatic Moiety | Position of Incorporation | Biological Activity |

| Phenyl | C6 | Anti-inflammatory, Antiplatelet, Vasorelaxant |

| Indole | C4 | PDE4 inhibition, Anti-inflammatory |

| 1,2,4-Triazole | N2 (via a linker) | Vasorelaxant, Antihypertensive |

Strategic Optimization for Enhanced Biological Potency

The strategic optimization of this compound derivatives is a multifaceted process that involves iterative cycles of design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include lead optimization, bioisosteric replacement, and pharmacophore modeling.

Bioisosteric replacement is a powerful tool used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. This strategy can be applied to various parts of the this compound scaffold. For instance, replacing a phenyl ring with a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring can alter the electronic and solubility properties of the molecule, potentially leading to improved interactions with the target.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to guide the design of new, more potent analogs. For aminopyridazine derivatives, pharmacophore models have been developed to predict their mode of binding to receptors like the GABA-A receptor. dovepress.com Such models can highlight the importance of specific structural features, such as hydrophobicity and aromaticity at certain positions of the pyridazinone ring, for optimal activity. dovepress.com These computational insights can rationalize observed SAR and guide the strategic optimization of lead compounds.

Through these strategic optimization approaches, researchers can systematically refine the structure of this compound derivatives to develop drug candidates with enhanced therapeutic potential.

Computational and Theoretical Investigations of 4 Amino 4h Pyridazin 3 One

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. For compounds based on the 4-amino-pyridazin-3-one scaffold, these studies have been instrumental in elucidating their mechanism of action as inhibitors of specific enzymes.

A notable application is the development of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a protein implicated in metabolic diseases and cancer. nih.govresearchgate.netmdpi.commdpi.com Researchers have identified the 4-amino-pyridazin-3-one core as a suitable scaffold for developing potent FABP4 inhibitors. uel.ac.uk Docking studies have revealed that this scaffold can effectively fit into the hydrophobic binding pocket of FABP4.

Interactive Table: Key Ligand-Target Interactions for 4-Amino-pyridazin-3-one Scaffold with FABP4

| Interacting Residue | Type of Interaction | Role of Pyridazinone Scaffold |

|---|---|---|

| Arginine (R126) | Hydrogen Bond | Carbonyl group acts as H-bond acceptor. |

| Tyrosine (Y128) | Hydrogen Bond | Carbonyl group acts as H-bond acceptor. |

| Serine (S53) | Water-mediated H-Bond | Interaction with the core through a network of water molecules. |

| Various | Hydrophobic Interactions | Aromatic substituents on the scaffold interact with non-polar pockets. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are essential for predicting reactivity, stability, and spectroscopic properties. While specific DFT studies on 4-amino-4H-pyridazin-3-one are not widely available in the literature, data from closely related pyridazinone derivatives can provide valuable insights.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. scirp.org A smaller gap suggests higher reactivity. nih.gov

In substituted pyridazines, the distribution and energy of these orbitals are influenced by the nature and position of substituents. For instance, DFT calculations on dicyano pyridazine (B1198779) molecules showed that the addition of electron-withdrawing cyano groups significantly lowers the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing carbonyl group would be expected to significantly influence the energies of the frontier orbitals, thereby dictating its reactive behavior. A low energy gap would suggest high chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgmdpi.com The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For pyridazinone derivatives, MEP maps typically show the most negative potential localized around the carbonyl oxygen atom and the ring nitrogen atoms, indicating these are the primary sites for electrophilic interaction. researchgate.netnih.gov Conversely, the hydrogen atom attached to the ring nitrogen (N-H) generally exhibits a positive electrostatic potential, making it a likely site for nucleophilic attack. The amino group in this compound would also influence the MEP, likely increasing the negative potential around the adjacent ring nitrogen, thus modulating its interaction with biological targets.

Global descriptor parameters, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. nih.gov Key descriptors include electronegativity (χ), chemical hardness (η), and softness (S).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, while one with a small gap is soft.

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Interactive Table: Illustrative Global Descriptor Parameters for a Related Pyridazinone

| Parameter | Symbol | Formula | Calculated Value (eV) for 4,5-dichloropyridazin-3-(2H)-one jocpr.com |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.114 |

| LUMO Energy | ELUMO | - | -2.634 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.480 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 5.374 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.740 |

| Softness | S | 1/η | 0.365 |

| Electrophilicity Index | ω | χ²/2η | 5.271 |

Note: These values are for 4,5-dichloropyridazin-3-(2H)-one and serve as an example for the class of compounds.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models are computational tools that estimate these properties early in the drug discovery process, saving time and resources. These models predict parameters such as aqueous solubility, intestinal absorption, bioavailability, and potential inhibition of cytochrome P450 enzymes. nih.govnih.gov

For the 4-amino-pyridazin-3-one scaffold, advanced modeling and in silico ADME-toxicity calculations have been conducted on its derivatives designed as FABP4 inhibitors. nih.govresearchgate.net These studies have suggested that compounds based on this scaffold possess promising physicochemical and drug-like properties. Predictions often indicate good oral bioavailability and excellent intestinal absorption, with no predicted inhibition of key metabolic enzymes, marking them as potential candidates for in vivo studies. nih.govresearchgate.net

Theoretical Studies on Tautomeric Equilibria and Conformations

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds as different tautomers can exhibit distinct chemical and biological properties. The pyridazin-3(2H)-one core can exist in tautomeric equilibrium with its hydroxy-pyridazine form (lactam-lactim tautomerism). Furthermore, the 4-amino substituent introduces the possibility of amino-imino tautomerism.

Theoretical studies, typically using DFT methods, are employed to determine the relative stabilities of these tautomeric forms in the gas phase and in different solvents. For the parent pyridazin-3(2H)-one, calculations have shown that the keto (lactam) form is significantly more stable than the enol (lactim) form. researchgate.net The tautomeric conversion has been studied theoretically, considering mechanisms like direct hydrogen transfer or a dimer-assisted double hydrogen transfer. researchgate.net Solvent effects are crucial; polar, protic solvents can significantly alter the energy barriers for these transformations. While specific studies on this compound are scarce, it is well-established that for most amino-heteroaromatic compounds, the amino form is predominantly favored over the imino form in both aqueous solutions and the crystalline state. researchgate.net

Biological Activity Profiles and Mechanistic Insights of 4 Amino 4h Pyridazin 3 One Derivatives

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Derivatives of 4-amino-4H-pyridazin-3-one have emerged as a novel scaffold for the inhibition of Fatty Acid Binding Protein 4 (FABP4), a protein implicated in a range of metabolic and inflammatory diseases. nih.govnih.gov The therapeutic potential of targeting FABP4 has driven research into small molecule inhibitors, with pyridazinone-based compounds showing significant promise. researchgate.netmdpi.com

Role of FABP4 in Cellular Metabolism and Disease Pathways

Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP or aP2, is a lipid chaperone protein primarily expressed in adipocytes (fat cells) and macrophages. nih.govnih.gov It plays a crucial role in the intracellular transport of fatty acids, thereby influencing lipid metabolism and glucose homeostasis. frontiersin.orgpatsnap.com FABP4 is integral to the regulation of fatty acid storage and lipolysis. nih.gov

Elevated levels of FABP4 are associated with a variety of pathological conditions. The protein is a key mediator at the intersection of metabolic and inflammatory pathways, often referred to as "metaflammation". nih.govnih.gov Its overexpression is linked to obesity, insulin resistance, type 2 diabetes, and atherosclerosis. nih.govfrontiersin.org In macrophages, FABP4 is involved in cholesterol ester accumulation and the induction of inflammatory responses. nih.gov Beyond metabolic disorders, FABP4 has been implicated in cancer progression. nih.govsemanticscholar.org It has been shown to promote metastasis in colon and ovarian cancer and accelerate the growth of glioblastoma cells. nih.govsemanticscholar.org Consequently, inhibiting FABP4 is considered a promising therapeutic strategy for metabolic diseases, cardiovascular events, and certain types of cancer. nih.govnih.govresearchgate.net

Mechanistic Aspects of FABP4 Inhibition by Pyridazinones

Pyridazinone-based inhibitors, including derivatives of this compound, function as small molecules that directly target FABP4. nih.gov The mechanism of inhibition involves the compound binding to the fatty acid-binding pocket located within the interior of the FABP4 protein. nih.govpatsnap.com This action competitively blocks the binding of endogenous fatty acids and other natural ligands. nih.govpatsnap.com

By occupying this binding site, the pyridazinone derivatives disrupt the protein's ability to transport lipids, thereby modulating lipid metabolism and downstream signaling pathways. patsnap.com Molecular docking and simulation studies have been employed to understand the binding modes of these inhibitors, revealing key interactions within the FABP4 cavity that are responsible for their inhibitory activity. nih.gov The displacement of a fluorescently labeled detection reagent from the FABP4 binding pocket is a common method used to measure the inhibitory activity of these compounds, where a decrease in fluorescence indicates successful binding and inhibition. core.ac.uk

Rational Design Strategies for FABP4 Inhibitors (e.g., ligand growing, scaffold hopping)

The discovery of this compound derivatives as potent FABP4 inhibitors has been significantly accelerated by computer-aided drug design techniques. nih.govresearchgate.net Researchers have utilized a two-step computational approach, beginning with a known FABP4 ligand as a template. nih.govnih.gov

Two key strategies employed are:

Scaffold Hopping: This technique involves searching for bioisosteric replacements for a core part of a known active molecule. In this case, the pyrimidine (B1678525) scaffold of a co-crystallized ligand was replaced with other nitrogen-containing heterocyclic frameworks, which led to the selection of the pyridazinone core as a novel and synthetically accessible scaffold for FABP4 inhibitors. nih.govuel.ac.uk

Ligand Growing: After identifying the promising pyridazinone scaffold, automated ligand growing experiments were conducted. This computational method involves "growing" chemical fragments from the core scaffold within the three-dimensional space of the FABP4 binding cavity to identify optimal substitutions that enhance binding affinity and inhibitory potency. nih.gov

These rational design strategies have successfully led to the synthesis and identification of novel 4-amino and 4-ureido pyridazinone-based compounds with significant FABP4 inhibitory activity. nih.govsemanticscholar.org Subsequent optimization of this scaffold has yielded even more potent analogues, with some compounds demonstrating inhibitory concentrations (IC₅₀) in the low micromolar range, lower than that of reference compounds like arachidonic acid. core.ac.ukuel.ac.uknih.gov

Table 1: FABP4 Inhibitory Activity of Selected Pyridazinone Derivatives

Data sourced from references nih.govmdpi.comrsc.org.

Anti-angiogenic Potential and Related Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some pyridazine (B1198779) derivatives have been specifically investigated for their ability to inhibit this process. nih.gov A general screening of compounds in a rat aortic ring assay, an in vitro model for angiogenesis, identified a series of thiadiazole pyridazine compounds with potent anti-angiogenic activity. nih.gov

Further mechanisms contributing to the anti-cancer effects of pyridazinone derivatives involve the inhibition of key signaling pathways. For example, certain pyridazinone-based diarylurea compounds have been evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. nih.govrsc.org Molecular docking studies have provided insights into how these compounds bind to and inhibit the VEGFR-2 enzyme, and gene expression analysis has shown that active compounds can upregulate pro-apoptotic genes like p53 and Bax. nih.govrsc.org

**Table of Compounds**

| Compound Name/Identifier | Chemical Name/Description |

| :--- | :--- |

| **Pyr-1** | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone |

| **Compound 14e** | An optimized 4-amino-pyridazin-3-one derivative |

| **Compound A** | An initial 4-ureido pyridazinone derivative hit from screening |

| **Compounds 3a, 3c, 4aa, 4ba** | Pyridazinone scaffold-based compounds evaluated against osteosarcoma |

| **Compounds 8f, 10l, 17a** | Pyridazinone-based diarylurea derivatives |

| **Arachidonic acid** | An endogenous fatty acid, used as a reference compound |

| **BMS309403** | A classical small molecule inhibitor of FABP4 |

Anti-Cancer Activities (Preclinical Mechanisms)

Antioxidant Activity Investigations

Pyridazinone derivatives have been the subject of various studies to evaluate their antioxidant potential. These investigations often focus on their ability to scavenge free radicals, which are implicated in oxidative stress and various pathological conditions. Antioxidants can inhibit or prevent the oxidation of molecules by neutralizing these free radicals.

Research has shown that certain 2H-pyridazine-3-one and 6-chloropyridazine analogues exhibit significant antioxidant properties. In one study, the superoxide anion scavenging effect of a series of these derivatives was tested. Several compounds demonstrated a strong inhibitory effect on superoxide anion formation, with scavenging rates ranging from 84% to 99% at a concentration of 10⁻³ M. This activity was comparable to that of the standard antioxidant α-tocopherol at the same concentration. However, the same study revealed that these pyridazinone derivatives generally showed weak inhibitory effects on malondialdehyde (MDA) formation in a lipid peroxidation assay, suggesting they are more potent as superoxide radical scavengers than as hydroxyl radical scavengers.

Another approach to evaluating antioxidant activity is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. Studies on various pyridazinone derivatives have demonstrated their capacity to scavenge DPPH radicals in a dose-dependent manner. For instance, a series of pyridazinone derivatives bearing substituted benzylidene and heterocyclic rings showed excellent DPPH radical scavenging activity, with some compounds exhibiting inhibition percentages between 82.0% and 88.0%, comparable to the standard ascorbic acid (87.0%).

Table 1: Antioxidant Activity of Selected Pyridazinone Derivatives

| Compound Type | Assay | Activity/Finding | Reference Compound |

|---|---|---|---|

| 2H-pyridazine-3-one analogues | Superoxide Anion Scavenging | Strong inhibition (84% - 99% at 10⁻³ M) | α-tocopherol |

| 2H-pyridazine-3-one analogues | Lipid Peroxidation (MDA formation) | Weak inhibitory effect | α-tocopherol |

| Pyridazinones with benzylidene/heterocyclic rings | DPPH Radical Scavenging | Excellent activity (82.0% - 88.0% inhibition) | Ascorbic acid |

Antimicrobial Activities (Preclinical Mechanisms)

The pyridazinone scaffold is a key structural feature in a variety of compounds that have been investigated for their antimicrobial properties. Preclinical studies have explored the efficacy of these derivatives against a range of pathogenic bacteria and fungi.

Novel series of pyridazinone derivatives have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds were tested against a panel of bacteria including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. Two compounds, in particular, were found to be highly effective against MRSA, P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM mdpi.comresearchgate.net.

Another study focused on pyridazinone-based diarylurea derivatives, which were designed as potential dual antimicrobial and anticancer agents. One of the synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL nih.govrsc.org. Similarly, a series of pyrrole-2-one derivatives incorporating the pyridazinone structure showed significant activity against S. aureus (MIC of 6.5 µg/mL) and good activity against E. coli (MIC of 15 µg/mL) researchgate.net. These findings highlight the potential of the pyridazinone core in developing new antibacterial agents with a broad spectrum of activity.

Table 2: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound Series | Bacterial Strain | MIC Value |

|---|---|---|

| Novel Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM |

| Pyridazinone-based Diarylurea | Staphylococcus aureus | 16 µg/mL |

| Pyrrole-2-one Derivatives | Staphylococcus aureus | 6.5 µg/mL |

| Pyrrole-2-one Derivatives | Escherichia coli | 15 µg/mL |

In addition to their antibacterial properties, pyridazinone derivatives have been evaluated for their antifungal potential against various pathogenic fungi. Research has shown that certain derivatives exhibit significant activity against fungi such as Candida albicans and Aspergillus niger.

In a study screening for dual antimicrobial and anticancer agents, a pyridazinone-based compound showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL nih.govrsc.org. Another investigation of bis-pyridazinone derivatives found that one compound displayed very good antifungal activity when tested against A. niger and C. albicans biomedpharmajournal.org. Further studies on pyrazolo-pyridazine derivatives also reported potent antifungal activity for several synthesized compounds medwinpublishers.com. These preclinical findings underscore the potential of the pyridazinone scaffold in the development of new antifungal therapies.

Table 3: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound Series | Fungal Strain | Activity/Finding |

|---|---|---|

| Pyridazinone-based Diarylurea | Candida albicans | Significant activity (MIC = 16 µg/mL) |

| Bis-pyridazinone Derivative | Aspergillus niger, Candida albicans | Very good antifungal activity |

| Pyrazolo-pyridazine Derivatives | Not specified | Potent antifungal activity |

Anti-inflammatory and Analgesic Activities (Preclinical Mechanisms)

The pyridazinone core is recognized as a promising scaffold for the development of novel anti-inflammatory and analgesic drugs. Numerous preclinical studies have demonstrated the efficacy of pyridazinone derivatives in various models of inflammation and pain. For instance, certain 4-phenyl and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone derivatives have shown potent analgesic and anti-inflammatory activities in vivo without causing the gastric lesions often associated with non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. The anti-inflammatory potential is further supported by the ability of some derivatives to reduce paw edema and counteract increased levels of inflammatory mediators in animal models researchgate.net.

The primary mechanism underlying the anti-inflammatory activity of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many pyridazinone-based compounds have been identified as potent inhibitors of COX, with a notable selectivity for the inducible isoform, COX-2, over the constitutive isoform, COX-1. nih.govorientjchem.org This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. For example, some 4,5-di-substituted-2-phenyl-3(2H)-pyridazinone derivatives have shown significant and selective COX-2 inhibitory activity. nih.gov

Other Noteworthy Biological Activities

The versatile structure of the pyridazinone nucleus has led to the exploration of its derivatives for a wide range of other biological activities beyond those previously mentioned.

Anticonvulsant Activity: Several series of pyridazinone derivatives have been synthesized and evaluated for their anticonvulsant properties. In preclinical studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice, certain hybrid benzimidazole-containing pyridazinones demonstrated significant anticonvulsant activity. nih.gov One compound, in particular, showed a marked increase in the brain's level of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), suggesting a possible mechanism of action through the GABAergic system. nih.gov

Antitumor Activity: The pyridazinone scaffold has been identified as a promising framework for the development of anticancer agents. researchgate.net Numerous derivatives have shown anti-proliferative effects against various cancer cell lines. For example, novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker have demonstrated good anti-proliferative effects against gastric adenocarcinoma cells. nih.gov Other studies have focused on developing pyridazinone-based compounds with dual anticancer and antimicrobial properties, with some derivatives showing significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines. nih.govrsc.org The mechanism of action for some of these compounds involves the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis. nih.gov

Vasorelaxant Activity: Pyridazinone derivatives have also been investigated for their cardiovascular effects, particularly as vasorelaxant agents. nih.govnih.gov In attempts to identify potential vasodilator-cardiotonic compounds, several series of pyridazinones were designed and synthesized. When tested on isolated rabbit pulmonary arteries, some of these compounds showed moderate to potent vasorelaxant activity. nih.gov The mechanism is often linked to the inhibition of phosphodiesterase III (PDEIII), an enzyme involved in regulating cardiac and smooth muscle contraction.

D-Amino Acid Oxidase (DAAO) Inhibition

D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Enhanced DAAO activity has been linked to schizophrenia, and inhibiting this enzyme can increase D-serine levels, potentially offering a therapeutic strategy. researchgate.net

A series of 4-hydroxypyridazin-3(2H)-one derivatives have been identified as novel, potent inhibitors of human DAAO with good cell permeability. nih.govnih.gov Fragment-based drug design led to the synthesis of these compounds, which were found to be effective in both enzyme- and cell-based assays. nih.govnih.gov One of the standout derivatives, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one, demonstrated efficacy in a Y-maze test against cognitive deficits induced by MK-801. nih.govnih.gov

| Compound | Target | Key Findings |

|---|---|---|

| 4-Hydroxypyridazin-3(2H)-one derivatives | D-Amino Acid Oxidase (DAAO) | Identified as novel, potent inhibitors with substantial cell permeability. nih.govnih.gov |

| 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one | DAAO | Found to be effective against MK-801-induced cognitive deficits in a Y-maze model. nih.govnih.gov |

KCa2 Channel Modulation

Small-conductance calcium-activated potassium (KCa2) channels are crucial in regulating neuronal excitability by mediating the medium afterhyperpolarization (mAHP) that follows an action potential. researchgate.net Modulating these channels presents a therapeutic target for various neurological and cardiovascular conditions. researchgate.netsemanticscholar.org Positive modulators can be beneficial where KCa2 channel function is perturbed, such as in epilepsy or alcohol dependence, while negative modulators have shown promise as anti-arrhythmic agents for atrial fibrillation. semanticscholar.org

While the modulation of KCa2 channels is a significant area of pharmacological research, the reviewed scientific literature does not provide specific examples of this compound derivatives being investigated for this activity. The field is currently dominated by other chemical classes and venom peptides, such as apamin. researchgate.netsemanticscholar.org

Antitubercular Activity

The rise of multidrug-resistant tuberculosis necessitates the discovery of new therapeutic agents. Pyridazine derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

Research has identified several pyridazinone derivatives with significant antimycobacterial effects. In one study, a series of 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives were synthesized and tested against the M. tuberculosis H37Rv strain. Two compounds in particular showed the highest activity, with a minimum inhibitory concentration (MIC) equal to that of the reference drugs. A separate line of research identified 3-amino-4-arylpyridazino[4,3-b]indoles as inhibitors of M. tuberculosis, suggesting a potential novel mechanism of action through the inhibition of mycobacterial redox reactions. rsc.org

| Compound Series/Name | Target Organism | Activity (MIC) |

|---|---|---|

| 6-phenyl-2-(Imidazol-1-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one | M. tuberculosis H37Rv | 6.25 µg/mL |

| 6-phenyl-2-(1,2-dihydro-phenothiazin-10-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one | M. tuberculosis H37Rv | 6.25 µg/mL |

| 3-amino-4-arylpyridazino[4,3-b]indoles | M. tuberculosis | Identified as promising inhibitors. rsc.org |

Anticonvulsant Activity

Pyridazinone derivatives have been extensively studied for their potential as anticonvulsant agents for the treatment of epilepsy. nih.gov Different series of these compounds have shown efficacy in preclinical models, such as the maximal electroshock (MES) and isoniazid (INH)-induced convulsion tests. nih.gov

One study evaluated two series of 6-aryl-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives. nih.gov Within these series, compounds with a 4-methyl-phenyl substituent were generally more active than those with a 4-chloro-phenyl group. nih.gov Another investigation focused on 1-substituted-1,2-dihydro-pyridazine-3,6-diones, identifying a compound with a potent ED₅₀ in the MES-induced seizure model. nih.gov

| Compound Series/Name | Test Model | Activity |

|---|---|---|

| 4-benzylidene-6-(4-chloro-phenyl)-4,5-dihydropyridazin-(2H)-one (Compound 3e) | MES-induced convulsion | Exhibited high anticonvulsant activity. nih.gov |

| 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one (Compound 3j) | MES & INH-induced convulsion | Showed maximum activity among tested compounds. nih.gov |

| 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione (Compound 4h) | MES-induced seizure | ED₅₀ = 44.7 mg/kg. nih.gov |

Antihypertensive Activity

The pyridazinone core is a key feature in a number of compounds investigated for cardiovascular activity, including antihypertensive effects. Research in this area has explored various mechanisms, including vasodilation and angiotensin-converting enzyme (ACE) inhibition.

Several 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated good antihypertensive activity in tail-cuff method studies. More recently, two new series of pyridazin-3-one derivatives were designed and shown to have potent vasorelaxant activities on isolated rat thoracic aorta, with some compounds showing superior activity compared to reference standards. The mechanism for these potent compounds was linked to a remarkable increase in eNOS mRNA expression and a subsequent rise in nitric oxide (NO) levels. Other research has identified pyridazinone derivatives with ACE inhibitory activity.

| Compound Series/Name | Mechanism/Test | Activity |

|---|---|---|

| Derivatives of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one | Antihypertensive (Tail-cuff) | Compounds 16, 19, 24, 30, 39, 42, and 45 showed good activity. |

| Compound vj8 and vj12 | Antihypertensive (Tail-cuff) | Showed highly significant reduction in mean arterial blood pressure. |

| Pyridazin-3-one derivative (Compound 5e) | Vasorelaxation | EC₅₀ = 0.0025 µM. |

| Pyridazin-3-one derivative (Compound 6) | ACE Inhibition | IC₅₀ = 5.78 µg/mL. |

Antipyretic Activity

Certain pyridazinone derivatives have been noted for their anti-inflammatory, analgesic, and antipyretic properties. The development of tricyclic pyridazinone derivatives, in particular, has led to compounds with a profile of these activities. Studies on compounds such as 5H-indeno[1,2-c]-3(2H)-pyridazinone and its related analogs confirmed that they exhibited anti-inflammatory, analgesic, and antipyretic effects to varying degrees. While often studied in conjunction with anti-inflammatory and analgesic activities, specific data quantifying the antipyretic potency of this compound derivatives are not extensively detailed in the reviewed literature.

Role of 4 Amino 4h Pyridazin 3 One As a Privileged Scaffold in Medicinal Chemistry Design

Application in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering novel compounds with improved pharmacological profiles, enhanced metabolic stability, or new intellectual property positions. spirochem.comresearchgate.net Bioisosterism involves substituting a part of a molecule with a structurally similar group that retains similar biological activity. researchgate.net Scaffold hopping is a more advanced form of this concept, where the central core of a molecule is replaced with a functionally equivalent but structurally distinct scaffold. researchgate.netmorressier.com

The 4-amino-pyridazin-3-one scaffold has been successfully employed in such strategies. In a notable example, researchers utilized a computationally assisted molecular design to identify novel inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer. core.ac.uknih.govsemanticscholar.org The process began with the known pyrimidine-based ligand of FABP4, 2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol. uel.ac.uk Through a bioisosteric replacement and scaffold hopping approach, the central pyrimidine (B1678525) core was replaced. nih.govuel.ac.uk

The 4-amino-pyridazin-3-one and the related 4-ureido-pyridazin-3-one were identified as suitable replacement scaffolds. core.ac.ukuel.ac.uk This selection was based on their synthetic accessibility and the fact that the pyridazinone core had not been previously explored for FABP4 inhibition. nih.govsemanticscholar.org This strategic hop led to the development of a new series of FABP4 inhibitors with inhibitory activities in the low micromolar range. core.ac.uk Further optimization of this pyridazinone-based series yielded compounds with even greater potency. For instance, compound 14e from a subsequent study emerged as the most potent analog with an IC50 value of 1.57 µM, which was lower than that of the positive control, arachidonic acid (IC50 = 3.30 µM). core.ac.ukunifi.it

| Compound | Target | Original Scaffold | Replacement Scaffold | Resulting Activity (IC50) |

|---|---|---|---|---|

| FABP4 Inhibitor Series | FABP4 | Pyrimidine | 4-Amino-pyridazin-3-one | Low micromolar range |

| Compound 14e | FABP4 | Pyrimidine (in parent series) | 4-Amino-pyridazin-3-one derivative | 1.57 µM |

| Arachidonic Acid (Control) | FABP4 | N/A | N/A | 3.30 µM |

Contribution to Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds, starting with small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The pyridazinone core, including its 4-amino substituted variants, is well-suited for FBDD due to its structural simplicity, synthetic tractability, and possession of key pharmacophoric features.

A clear application of this principle is seen in the discovery of novel inhibitors for D-amino acid oxidase (DAAO), an enzyme linked to neurological conditions. acs.org Researchers employed an FBDD approach and identified a series of 4-hydroxypyridazin-3(2H)-one derivatives as potent DAAO inhibitors with good cell permeability. acs.org The initial fragment hit, 3-hydroxy-pyridine-2(1H)-one, was optimized by exploring how it could occupy a specific hydrophobic subpocket within the enzyme's active site. acs.org This led to the design of the bioisosteric 4-hydroxypyridazin-3(2H)-one scaffold.

Subsequent elaboration of this pyridazinone fragment by adding substituents resulted in highly potent inhibitors. For example, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one demonstrated high inhibitory activity in both enzyme and cell-based assays and proved effective in an animal model of cognitive deficit. acs.org This work illustrates how the pyridazinone core can act as an efficient starting point in an FBDD campaign, providing a solid foundation upon which potency and selectivity can be systematically built.

Principles of Rational Drug Design Utilizing Pyridazinone Core

Rational drug design relies on a detailed understanding of a biological target's three-dimensional structure and mechanism of action to create specific and effective drugs. youtube.com This approach minimizes the trial-and-error nature of traditional drug discovery by using computational tools to predict how a molecule will bind to its target. youtube.com The pyridazinone core is an excellent scaffold for rational design due to its defined geometry and versatile chemical handles, which can be modified to optimize interactions with a target's active site. nih.gov

The development of pyridazinone-based FABP4 inhibitors exemplifies the principles of rational drug design. nih.govnih.gov The process was a multi-step, computer-aided endeavor:

Target Analysis and Scaffold Selection: The design process started with the known 3D structure of FABP4 complexed with a ligand. nih.govsemanticscholar.org Computational analysis was used to identify potential bioisosteric replacements for the ligand's core, leading to the selection of the pyridazinone scaffold. nih.govsemanticscholar.org

Ligand Growing and Docking: Automated ligand growing experiments were performed in silico, where the pyridazinone core was placed in the FABP4 active site and fragments were computationally added to it to maximize favorable interactions. nih.govsemanticscholar.org This generated a library of 52 potential target molecules. nih.govsemanticscholar.org Molecular docking simulations were then used to predict the binding modes and affinities of these designed compounds, helping to prioritize which molecules to synthesize. nih.govnih.gov

Synthesis and Biological Evaluation: The prioritized compounds were then synthesized and tested for their ability to inhibit FABP4, validating the computational predictions. core.ac.uknih.gov

Structure-Activity Relationship (SAR) and Optimization: The initial results informed further rounds of design. For instance, advanced modeling and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculations for the most potent hit, compound 14e , suggested it was a promising candidate for further in vivo studies. core.ac.ukresearchgate.net

Conclusion and Future Research Perspectives

Synthesis of Current Advancements and Key Findings

Research into 4-amino-4H-pyridazin-3-one has been largely driven by its potential as a pharmacophore. A key advancement in the synthesis of derivatives based on this scaffold involves the reductive cleavage of isoxazolopyridazines. This method has been successfully employed to generate 4-amino-5-acetyl derivatives, which serve as crucial intermediates for further functionalization . Another significant synthetic strategy involves the direct amination of 3(2H)-pyridazinones using hydrazine (B178648) hydrate (B1144303), offering a straightforward route to obtaining 4-amino derivatives in moderate to excellent yields clockss.org.

The primary therapeutic application that has been a focal point of research is the development of FABP4 inhibitors. The 4-amino and 4-ureido pyridazinone scaffolds have been identified as suitable for developing a series of FABP4 inhibitors with low micromolar activities . Optimization of these series has led to the identification of potent analogs with IC50 values in the low micromolar range, highlighting the potential of this chemical class in addressing conditions like cancer and metabolic diseases .

Identification of Emerging Research Avenues and Unexplored Potentials

While the focus has been on FABP4 inhibition, the broad spectrum of biological activities associated with pyridazinone derivatives suggests numerous unexplored potentials for this compound. The structural diversity and wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, open up new avenues for drug discovery eurekalert.org.

Future research could explore the derivatization of the this compound core to target other enzymes or receptors. The adaptability of the pyridazinone scaffold makes it a promising candidate for the development of novel therapeutic agents for a variety of diseases eurekalert.org. Emerging strategies in medicinal chemistry and drug design could be applied to further explore the therapeutic potential of this compound and its analogs eurekalert.org. The development of pyridazinone-based molecules as dual antimicrobial and anticancer agents is another promising area of investigation nih.gov.

Methodological Challenges and Opportunities in Pyridazinone Research

Despite the progress, challenges remain in the development of pyridazinone-based therapeutics. A significant hurdle is achieving target specificity and favorable bioavailability profiles for these compounds eurekalert.org. The synthesis of functionalized pyridazinones can also present methodological challenges. For instance, the halogen-magnesium exchange reaction, a method for functionalizing the pyridazinone core, has shown that different isomers can lead to different reaction pathways, including tandem reactions involving nucleophilic substitution nih.gov.

However, these challenges also present opportunities for innovation. The development of novel and efficient synthetic methodologies for the regioselective functionalization of the pyridazinone ring is a key area for future research nih.govnih.gov. Overcoming the challenges of bioavailability and target specificity through medicinal chemistry approaches will be crucial for the successful clinical translation of pyridazinone-based drug candidates eurekalert.org. Further investigation into the structure-activity relationships (SAR) and mechanisms of action will provide valuable insights for optimizing the therapeutic efficacy of these compounds eurekalert.org.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 4-amino-4H-pyridazin-3-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, 3-aminopyridazine precursors (e.g., 5-aminopyridazine) can be functionalized via nucleophilic substitution or cross-coupling reactions to introduce the 4-amino group . Key steps include:

- Purification : Column chromatography (e.g., chloroform:methanol 3:1 v/v) is effective for isolating intermediates .

- Characterization : Use HPLC (>98% purity threshold) and NMR (1H/13C) to confirm structural integrity. Pay attention to tautomeric forms, as this compound may interconvert with its 3-hydroxy analog under certain conditions .